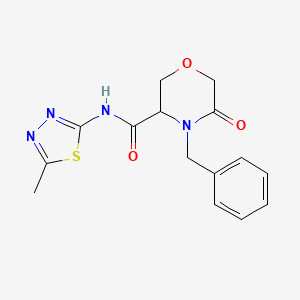

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-10-17-18-15(23-10)16-14(21)12-8-22-9-13(20)19(12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGCFDJSXVGRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, 5-methyl-1,3,4-thiadiazole-2-amine, and morpholine-3-carboxylic acid. The synthetic route may involve the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with appropriate reagents under controlled conditions.

Coupling Reaction: The benzyl group is introduced through a coupling reaction with benzylamine.

Formation of the Morpholine Ring: The morpholine ring is formed by cyclization of morpholine-3-carboxylic acid.

Final Assembly: The final compound is obtained by combining the benzyl, thiadiazole, and morpholine moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-4-Amino-1,2,4-Triazole-3-Ylnaphthalene-1-Carbothioate (Compound 6a, Figure 1 in )

1-(Pyridine-4′-Carbonyl)-4-Arylthiosemicarbazides ()

- Key Differences: Core Structure: Thiosemicarbazide with pyridine vs. morpholine-thiadiazole-carboxamide. Functionality: Contains sulfur and nitrogen donor atoms but lacks the oxygen-rich morpholine ring.

- Biological Activity : These compounds exhibit plant growth-promoting effects at low concentrations , highlighting the role of sulfur-containing heterocycles in agrochemical applications.

N-5-Tetrazolyl-N′-Aroylurea Derivatives ()

- Key Differences :

- Heterocycle : Tetrazole vs. thiadiazole.

- Substituents : Aroylurea groups vs. benzyl-morpholine-carboxamide.

Pharmacological and Physicochemical Properties

| Property | Target Compound | 5-(4-Methoxybenzyl)-Triazole (6a) | N-5-Tetrazolyl Derivatives |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (benzyl + thiadiazole) | High (naphthalene + methoxybenzyl) | Low to moderate (tetrazole) |

| Hydrogen Bond Acceptors | 7 (morpholine O, thiadiazole N/S) | 5 (triazole N, carbothioate S/O) | 6–8 (tetrazole N, urea O) |

| Reported Bioactivity | Hypothesized antimicrobial/agrochemical | Not specified | Plant growth regulation |

Biological Activity

The compound 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with morpholine and benzyl groups. The specific reaction conditions and reagents can significantly influence the yield and purity of the final product.

Biological Activity Overview

- Antitumor Effects : Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor proliferation. Thiadiazole derivatives have been shown to interfere with kinase signaling pathways, such as Bcr-Abl tyrosine kinase inhibition, which is crucial for certain leukemia types .

Case Study 1: Anticancer Activity

A study evaluating a series of thiadiazole derivatives found that modifications in the benzyl moiety significantly impacted their anticancer efficacy. For example:

- Compound A : IC50 = 2.32 µg/mL against MCF-7 cells.

- Compound B : IC50 = 3.21 µg/mL against HepG2 cells.

These results indicate that structural variations can enhance or diminish antitumor activity .

Case Study 2: Selective Cytotoxicity

Another investigation highlighted the selective cytotoxicity of certain thiadiazole compounds towards K562 chronic myelogenous leukemia cells. One compound exhibited an IC50 value of 7.4 µM specifically against this cell line while showing significantly lower toxicity to normal peripheral blood mononuclear cells (PBMC) .

Research Findings

The following table summarizes key findings from recent studies on related thiadiazole compounds:

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.32 | Inhibition of cell proliferation |

| Compound B | HepG2 | 3.21 | Induction of apoptosis |

| Compound C | K562 | 7.4 | Bcr-Abl kinase inhibition |

| Compound D | HeLa | 12.4 | Cell cycle arrest at sub-G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.